N-(2-ethylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-2-13-7-3-4-8-14(13)21-17(25)11-23-15-9-5-6-10-16(15)24-12-20-22-18(24)19(23)26/h3-10,12H,2,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOSWSUJGJBOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves the following steps:
Formation of the triazoloquinoxaline core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the acetamide group: This step involves the reaction of the triazoloquinoxaline core with an acetamide derivative.
Substitution with the 2-ethylphenyl group: The final step involves the substitution of the acetamide derivative with a 2-ethylphenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and triazoloquinoxaline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-(2-ethylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide exhibits antimicrobial activity against various microbial strains. The triazoloquinoxaline moiety has been shown to be effective against bacteria and fungi. In vitro studies have demonstrated its potential to inhibit the growth of pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, with some derivatives showing minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml against these strains .
Anticancer Properties
The compound also demonstrates anticancer properties by inducing apoptosis in cancer cells. Its mechanism of action involves the inhibition of key enzymes associated with cancer cell proliferation. For instance, studies have highlighted its effectiveness against various cancer cell lines by targeting the epidermal growth factor receptor (EGFR), a critical player in tumor growth .
Synthesis and Preparation Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Triazoloquinoxaline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Ethylphenyl Group : A substitution reaction introduces the ethylphenyl moiety into the triazoloquinoxaline structure.
- Acetylation : The final step involves acetylating the intermediate compound to yield the desired product.
These synthetic routes are crucial for optimizing yield and purity for research purposes .
Study 1: Antimicrobial Efficacy
A study published in RSC Advances investigated the antimicrobial efficacy of various triazoloquinoxaline derivatives, including this compound. The results indicated significant activity against both gram-positive and gram-negative bacteria as well as fungi .
Study 2: Anticancer Activity
In another research article from Frontiers in Chemistry, a series of quinoline-triazole hybrids were synthesized and tested for their anticancer properties. The study revealed that compounds similar to this compound exhibited potent inhibitory effects on cancer cell lines by targeting EGFR .
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of N-(2-ethylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can be categorized based on modifications to the core triazoloquinoxaline system, acetamide side chain, or aryl substituents. Below is a systematic comparison:
Core Modifications
- N-(4-Chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): Structure: Shares the triazoloquinoxaline core but substitutes the 2-ethylphenyl group with a 4-chlorophenyl on the acetamide. Molecular Weight: 353.766 g/mol (vs. ~367 g/mol for the ethylphenyl analog, estimated based on substituent mass differences).
- N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): Structure: Adds a methyl group to the triazolo ring (position 1) while retaining the 4-chlorophenyl acetamide. Molecular Weight: 367.793 g/mol. Impact: Methylation increases steric bulk, which may reduce planarity and π-stacking interactions compared to the non-methylated analog .
Acetamide Side-Chain Variations
- N-(tert-butyl)-2-(6-oxoindazolo[2,3-a]quinoxalin-5(6H)-yl)-2-phenylacetamide (6b) (): Structure: Replaces the triazoloquinoxaline core with an indazoloquinoxaline system. The acetamide side chain includes a tert-butyl group and phenyl substituent. Spectral Data: NMR shows distinct chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) due to the indazole core and tert-butyl group .
- N-(3-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): Structure: Features a propyl group on the triazolo ring and a meta-methylphenyl acetamide. Impact: The propyl group introduces greater steric hindrance than ethyl or methyl, possibly affecting target binding kinetics .
Aryl Substituent Effects
- 4-(4-Chlorophenyl)-3-phenyl-5-(4-nitrophenyl)-1,2,4-triazole ():
- Structure : A simpler triazole core with chlorophenyl and nitrophenyl substituents.
- Synthesis : Prepared via condensation of 4-nitrobenzohydrazide and N-(4-chlorophenyl)-benzimidoyl chloride, yielding a crystalline product (m.p. 507 K) .
- Impact : Nitro and chloro groups increase electron deficiency, which may influence redox properties or stability.
Structural and Functional Comparison Table
Key Research Findings
- Substituent Position Matters : The ethyl group in the 2-position (target compound) vs. 4-chloro () or meta-methyl () alters electronic and steric profiles, impacting interactions with biological targets .
- Core Flexibility: Indazoloquinoxaline derivatives () exhibit distinct NMR shifts compared to triazoloquinoxalines, suggesting differences in aromaticity and electron distribution .
- Synthetic Accessibility : Chlorophenyl-containing analogs () are synthesized via condensation reactions, highlighting scalability for structure-activity relationship (SAR) studies .
Biological Activity
N-(2-ethylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 389.46 g/mol. Its structure features a quinoxaline core fused with a triazole ring, which is known to contribute to various biological activities due to its ability to interact with multiple biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Various synthetic routes have been explored to obtain derivatives of quinoxaline and triazole, which are then modified to yield the target compound. These methods often include cyclization and acylation processes that enhance the biological activity of the resulting compounds .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of compounds similar to this compound. For instance:
- Antibacterial Effects : Compounds containing quinoxaline and triazole moieties have shown significant antibacterial activity against various strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) for these compounds often fall within low micromolar ranges .
- Antifungal Properties : Similarly, antifungal evaluations against pathogens like Candida albicans have indicated promising results, suggesting that these compounds can inhibit fungal growth effectively .
Enzyme Inhibition
The compound has been studied for its enzyme inhibitory properties. It exhibits notable inhibition against enzymes such as:
- α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. The IC50 values for related compounds have ranged from 6.31 to 49.9 µM, indicating strong inhibitory potential compared to standard drugs .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to active sites of target enzymes due to its structural features.
- Modulation of Signaling Pathways : The inhibition of key enzymes involved in metabolic pathways may lead to altered signaling cascades that affect cell proliferation and survival.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- A study involving a series of quinoxaline derivatives demonstrated their effectiveness in treating infections caused by resistant bacterial strains. The derivatives exhibited not only antimicrobial properties but also low toxicity profiles in preliminary tests .
Summary Table of Biological Activities
| Activity Type | Target Organisms/Enzymes | IC50 Values (µM) |
|---|---|---|
| Antibacterial | E. coli, S. aureus | 6.31 - 49.9 |
| Antifungal | Candida albicans | Not specified |
| α-glucosidase Inhibition | α-glucosidase | 6.31 - 49.9 |
Q & A
Basic Research Questions
What are the established synthetic routes for N-(2-ethylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide?
A widely validated method involves a Ugi four-component reaction (Ugi-4-CR) to assemble N-(2-haloaryl)propynamide intermediates, followed by a copper-catalyzed tandem reaction with sodium azide. This approach efficiently constructs the triazoloquinoxaline core and introduces the acetamide side chain. Key steps include:
- Ugi-4-CR : Combines an aldehyde, amine, carboxylic acid, and isocyanide to form the propynamide intermediate .
- Copper-catalyzed cyclization : Sodium azide reacts with the intermediate to form the triazole ring, followed by cyclization to yield the fused quinoxaline scaffold .
- Purification : Recrystallization or column chromatography ensures >95% purity.
What analytical techniques are used to characterize this compound?
Post-synthesis characterization typically employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity and regiochemistry (e.g., distinguishing triazole ring substitution patterns).
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and monitors reaction progress.
- X-ray crystallography : Resolves ambiguous stereochemistry, as demonstrated for structurally related acetamides in crystallographic studies .
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
Advanced Research Questions
How can synthetic yields be optimized for large-scale production?
Yield optimization strategies include:
- Catalyst screening : Copper(I) iodide or Cu(OTf)₂ improves cyclization efficiency in the tandem reaction .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility, while inert atmospheres prevent oxidation .
- Temperature control : Maintaining 60–80°C during the Ugi-4-CR minimizes side reactions.
- Substituent tuning : Electron-withdrawing groups on the quinoxaline core improve reaction kinetics .
How should researchers address contradictory bioactivity data across assays?
Contradictions may arise from assay-specific conditions (e.g., cell lines, concentration ranges). Mitigation strategies include:
- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple models (e.g., in vitro kinase inhibition vs. in vivo anti-inflammatory assays) .
- Structural analogs comparison : Test derivatives with modified substituents (e.g., 2-ethylphenyl vs. 4-fluorophenyl) to isolate pharmacophore contributions .
- Mechanistic validation : Use CRISPR-mediated gene knockout or siRNA to confirm target specificity in conflicting assays .
What computational methods predict the compound’s target interactions?
- Molecular docking : Simulates binding to bromodomains (e.g., BRD4/BRD8) using software like AutoDock Vina, guided by crystallographic data from related inhibitors .
- Molecular dynamics (MD) : Assesses binding stability over time, identifying critical interactions (e.g., hydrogen bonds with His437 in BRD8) .
- QSAR modeling : Correlates substituent electronic properties (Hammett σ constants) with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
